
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is an organic compound that features a cycloheptanone ring substituted with a 2-phenyl-1,3-dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 2-phenyl-1,3-dithiane. This reaction is often catalyzed by a Lewis acid or a Brönsted acid. Common reagents used in the synthesis include 1,3-propanedithiol or 1,2-ethanedithiol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: LDA, NaH, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
科学的研究の応用
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone involves its interaction with molecular targets through its dithiane moiety. This moiety can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates with various substrates, facilitating different chemical transformations .
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
- 2-Cyclohexyl-1,3-dithiane
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts distinct chemical properties compared to other dithiane derivatives
特性
CAS番号 |
66124-76-3 |
|---|---|
分子式 |
C17H22OS2 |
分子量 |
306.5 g/mol |
IUPAC名 |
3-(2-phenyl-1,3-dithian-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C17H22OS2/c18-16-10-5-4-9-15(13-16)17(19-11-6-12-20-17)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChIキー |
AFYUJLAUNKGHKY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)CC(C1)C2(SCCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
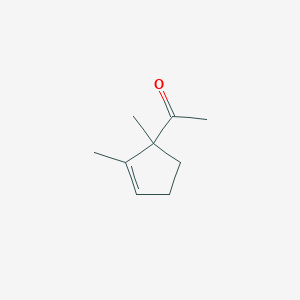
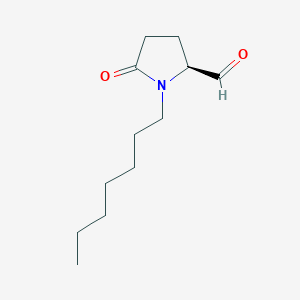
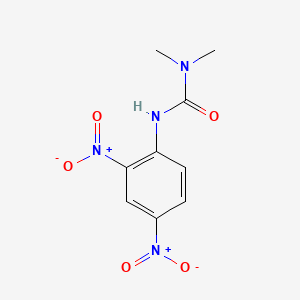
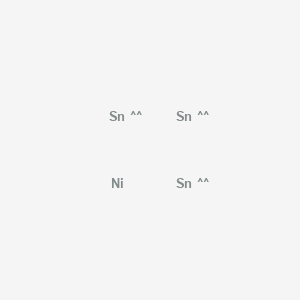
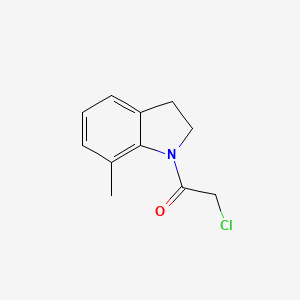
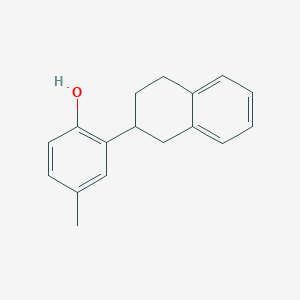
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
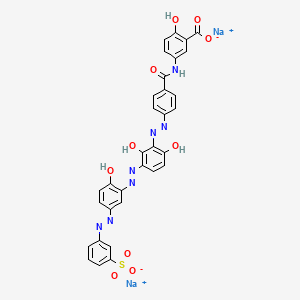
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
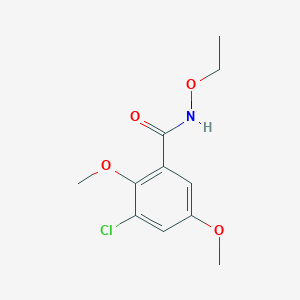
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

